N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

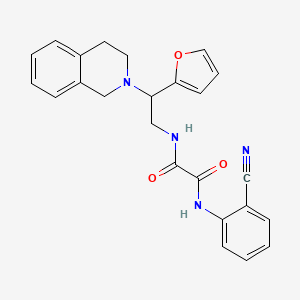

N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone (N-C-O-O-C-N) with two distinct substituents:

- N1-substituent: 2-cyanophenyl group, introducing electron-withdrawing properties.

- N2-substituent: A branched ethyl chain bearing a 3,4-dihydroisoquinoline moiety and a furan-2-yl group.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c25-14-18-7-3-4-9-20(18)27-24(30)23(29)26-15-21(22-10-5-13-31-22)28-12-11-17-6-1-2-8-19(17)16-28/h1-10,13,21H,11-12,15-16H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOBBEWIKZVFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Reagents : The compound is synthesized using 2-cyanophenylamine and 3,4-dihydroisoquinoline derivatives under controlled conditions.

- Reaction Conditions : Reactions are usually conducted in inert atmospheres to minimize side reactions, employing techniques such as recrystallization and chromatography for purification.

Chemical Structure

The chemical structure can be represented by the following InChI:

This structure highlights the presence of functional groups that may contribute to its biological activity.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can interact with various receptors, altering cellular responses.

Research Findings

Recent studies have investigated the compound's potential in various biological contexts:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria and fungi with promising results, suggesting its potential as an antimicrobial agent.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Study 1 | Demonstrated cytotoxic effects on breast cancer cells with IC50 values indicating potency. | |

| Study 2 | Showed significant inhibition of bacterial growth in Staphylococcus aureus strains. | |

| Study 3 | Investigated the compound's effects on apoptosis pathways in leukemia cells. |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Oxalamide Derivatives

Key Observations:

- Heterocyclic Diversity: The dihydroisoquinoline and furan moieties in the target compound contrast with pyridine rings in analogs, which may influence solubility, bioavailability, or off-target interactions .

Pharmacological and Metabolic Comparisons

CYP Enzyme Inhibition

- S336 and S5456 : Both showed moderate CYP3A4 inhibition (51% at 10 µM for S5456) in preliminary assays, though follow-up studies indicated <50% inhibition in definitive tests .

- Target Compound: The dihydroisoquinoline and furan groups may alter CYP binding compared to pyridine-containing analogs. Dihydroisoquinoline’s fused aromatic system could increase CYP3A4 affinity, necessitating dedicated testing .

Metabolic Pathways

- FAO/WHO Oxalamides: Methoxy/methyl-substituted analogs are metabolized via hydrolysis of the oxalamide core and oxidation of substituents, with a high safety margin (NOEL = 100 mg/kg bw/day) .

Critical Notes:

- Furan Concerns : Furan derivatives are associated with hepatotoxicity upon oxidation to cis-2-butene-1,4-dial, requiring rigorous in vivo evaluation .

- Cyanophenyl Stability: The 2-cyanophenyl group’s stability under physiological conditions is unverified; cyanide release could pose acute toxicity risks .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide, and how can intermediates be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Preparation of intermediates: 3,4-dihydroisoquinoline, furan-2-ylethylamine, and 2-cyanophenyl oxalamide derivatives via condensation and coupling reactions .

- Final assembly using controlled conditions (e.g., palladium-catalyzed cross-coupling or amide bond formation).

- Optimization Strategies : Use continuous flow synthesis for improved yield and purity, as seen in industrial-scale protocols . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the dihydroisoquinoline, furan, and oxalamide moieties .

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ for C₂₄H₂₂N₄O₃: 427.1764) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

- Methodological Answer :

- Antitumor Activity : Tested via MTT assay in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Neuroprotection : In vitro models of oxidative stress (e.g., SH-SY5Y cells treated with H₂O₂) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on dihydroisoquinoline or furan) influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace the cyanophenyl group with halogenated or methoxy analogs to assess changes in receptor binding (e.g., via docking simulations) .

- Functional Group Swapping : Substitute furan with thiophene or pyridine to modulate π-π interactions and solubility .

- Key Finding : Electron-withdrawing groups (e.g., -CN) enhance enzyme inhibition (e.g., kinase assays), while bulky substituents reduce membrane permeability .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereocenters during key steps .

- Process Intensification : Implement continuous flow reactors to reduce reaction times and byproducts (e.g., 30% yield improvement vs. batch methods) .

- In-line Analytics : Monitor reaction progress with FTIR or Raman spectroscopy to detect intermediates .

Q. How can conflicting bioactivity data (e.g., antitumor vs. neuroprotective effects) be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate antitumor activity in 3D spheroid models and neuroprotection in primary neuron cultures to isolate context-dependent effects .

- Target Engagement Studies : Use CRISPR-Cas9 knockout models to identify if bioactivities arise from off-target interactions (e.g., kinase profiling) .

- Metabolite Analysis : LC-MS/MS to rule out bioactivation artifacts .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Proteomics : SILAC-based quantification to identify differentially expressed proteins in treated cells .

- Computational Docking : Screen against structural databases (e.g., PDB) to predict binding sites on kinases or GPCRs .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., Kd values) .

Q. How can stability in biological matrices (e.g., plasma, liver microsomes) be assessed?

- Methodological Answer :

- Plasma Stability Assay : Incubate compound in human plasma at 37°C; quantify degradation via LC-MS over 24 hours .

- Microsomal Half-Life : Use liver microsomes + NADPH to estimate metabolic clearance (e.g., t₁/₂ < 30 min suggests rapid metabolism) .

- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.